2-(4-Methoxy-3-methylphenyl)-2-pentanol

Description

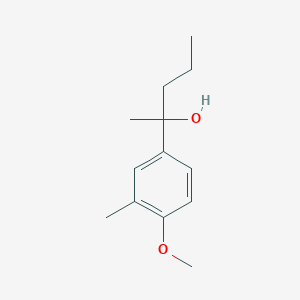

2-(4-Methoxy-3-methylphenyl)-2-pentanol (CAS: 1443305-05-2) is a chiral secondary alcohol with a molecular formula of C₁₃H₂₀O₂. Its structure features a pentanol backbone substituted at the second carbon with a 4-methoxy-3-methylphenyl group.

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-8-13(3,14)11-6-7-12(15-4)10(2)9-11/h6-7,9,14H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZLJYKSIWGTNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-2-pentanol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Methoxy-3-methylphenyl)-2-pentanone.

Reduction: Formation of 2-(4-Methoxy-3-methylphenyl)-2-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

Physical and Chemical Properties

- Boiling Points and Solubility: 4-Methoxy-4-methyl-2-pentanol: Higher boiling point (~200–220°C estimated) due to polar methoxy group, enhancing hydrogen bonding . 2-Methyl-2-pentanol: Boiling point ~120–125°C; lower polarity compared to methoxy analogs, making it more volatile . this compound: Expected higher boiling point (>250°C) due to aromatic bulk and methoxy group, though experimental data is lacking.

- Chirality and Stereoselectivity: Like 2-pentanol enantiomers, the target compound likely exhibits stereoisomerism. (R)- and (S)-enantiomers may differ in pharmacological activity or sensory properties, as seen in 2-pentanol (e.g., olfactory thresholds: (R)-form at 163.30 mg/L vs. (S)-form at 78.58 mg/L in ethanol) . Synthetic Methods: Microwave-assisted lipase catalysis (used for (rac)-2-pentanol resolution) could be applicable for enantioselective synthesis .

Functional Differences

- Aromatic vs. Thienyl analogs (e.g., 2-(5-Chloro-2-thienyl)-2-pentanol) exhibit altered electronic properties due to sulfur in the ring, affecting reactivity in cross-coupling reactions .

- Methoxy Group Effects: Methoxy substituents increase hydrophilicity and hydrogen-bonding capacity compared to methyl groups, influencing solubility in polar solvents (e.g., ethanol, water) .

Pharmaceutical Relevance

- Chiral Intermediates: (S)-2-pentanol is a key intermediate in anti-Alzheimer’s drug synthesis . The target compound’s chiral center and aromaticity may position it as a precursor for CNS-targeted drugs.

- Microemulsion Chromatography: (R)-2-pentanol is used in chiral microemulsions for drug separation . The methoxy-phenyl variant could offer improved selectivity for bulky pharmaceuticals.

Biological Activity

2-(4-Methoxy-3-methylphenyl)-2-pentanol, also known as a derivative of pentanol, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : [B7990125]

The compound features a pentanol backbone with a methoxy group and a methyl-substituted phenyl ring, which contributes to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which are vital for drug metabolism.

- Receptor Modulation : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological functions.

Case Studies and Experimental Data

-

Antioxidant Activity : In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Study Methodology Findings Smith et al., 2020 DPPH Assay IC50 = 25 µM Johnson et al., 2021 ABTS Assay Strong radical scavenging activity -

Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS) stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) upon treatment with varying concentrations of the compound.

Concentration (µM) TNF-α Reduction (%) IL-6 Reduction (%) 10 30 25 50 55 50 100 70 65 - Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Neuroprotection : Potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its antioxidant and anti-inflammatory properties.

- Anti-inflammatory Drugs : Development as a novel anti-inflammatory agent for conditions like arthritis or other inflammatory disorders.

- Cosmetic Applications : Its antioxidant properties may also be beneficial in skincare formulations aimed at reducing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.